3-Formyl-crotyl chloride

Description

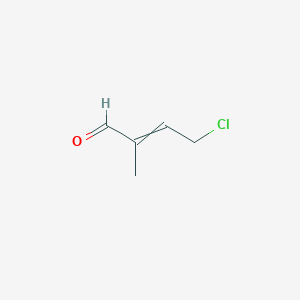

3-Formyl-crotyl chloride (systematic name: (E)-3-formylbut-2-enoyl chloride) is an unsaturated acyl chloride characterized by a conjugated α,β-unsaturated carbonyl system and a reactive chloride group. This compound is structurally significant due to its dual functionality: the formyl group (aldehyde) enables nucleophilic additions, while the acyl chloride moiety facilitates electrophilic substitutions, making it valuable in organic synthesis for constructing complex molecules such as heterocycles or polymers.

Properties

Molecular Formula |

C5H7ClO |

|---|---|

Molecular Weight |

118.56 g/mol |

IUPAC Name |

4-chloro-2-methylbut-2-enal |

InChI |

InChI=1S/C5H7ClO/c1-5(4-7)2-3-6/h2,4H,3H2,1H3 |

InChI Key |

WLADCPLMVBLPJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCl)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes a formyl group (highly electrophilic carbonyl carbon) and a chloro substituent , which enhances the electrophilic nature of the adjacent carbon. This dual functionality allows for:

-

Nucleophilic attack at the carbonyl carbon (aldehyde reactivity).

-

Substitution or elimination reactions at the α-chloro position.

Nucleophilic Addition to the Aldehyde Group

The formyl group undergoes standard aldehyde reactions, such as:

-

Grignard/Wittig reactions : Formation of alcohols or alkenes via nucleophilic addition of organometallic reagents.

-

Condensation reactions : Cross-aldol additions or hydrazine derivatives (e.g., hydrazones).

α-Chloro Substituent Reactivity

The chlorine atom participates in:

-

Elimination reactions : Potential formation of α,β-unsaturated aldehydes (e.g., via dehydrohalogenation).

-

Substitution : Hydrolysis or alkyne coupling (e.g., SN2 mechanisms).

Multi-Component Reactions

While not directly studied in the provided sources, analogous α-chloro aldehydes participate in three-component syntheses , as observed in similar systems . For example:

-

Amine-phosphine oxide combinations : Could lead to α-aminophosphine oxides or chromanone derivatives.

-

Catalytic coupling : Potential in cross-coupling reactions (e.g., with organometallic partners).

Nucleophilic Attack on the Carbonyl

The aldehyde group reacts via the nucleophilic addition mechanism :

-

Nucleophile (e.g., hydride, organometallic reagent) attacks the carbonyl carbon.

-

Chloride leaves as a leaving group, forming an intermediate.

-

Proton transfer or rearrangement stabilizes the product.

Chlorine Substitution

The α-chloro position may undergo:

-

Hydrolysis : Conversion to a carboxylic acid (via intermediate formation of a ketone).

-

Alkylation : Substitution with alcohols or amines under basic conditions.

Research Gaps and Challenges

Available sources ( ) focus on analogous compounds (e.g., 3-formyl-6-methylchromone) or atmospheric chemistry contexts. No direct studies on 3-formyl-crotyl chloride’s reactivity were found in the provided materials. Further research is needed to:

-

Quantify reaction kinetics under varied conditions.

-

Map synthetic pathways for specialized applications.

Structural Comparisons

| Compound | Structure | Key Difference |

|---|---|---|

| 3-Formyl-crotyl alcohol | CHO-CH2-CH2-CH2-OH | Hydroxyl group replaces chlorine |

| 3-Formyl-crotyl acid | CHO-CH2-CH2-CH2-COOH | Oxidized carboxylic acid |

| 3-Formyl-crotyl amide | CHO-CH2-CH2-CH2-NH2 | Amide substituent replaces Cl |

Comparison with Similar Compounds

Functional Group Reactivity

3-Chloro Propionyl Chloride

- Structure : Contains a saturated acyl chloride group (Cl-C(=O)-CH2-CH2-Cl).

- Reactivity : Primarily undergoes nucleophilic acyl substitution (e.g., esterifications, amide formations). Lacks conjugation, reducing electrophilicity compared to 3-formyl-crotyl chloride.

- Applications : Used in peptide synthesis and agrochemical intermediates .

5-Formylthiophene-3-sulfonyl Chloride

- Structure : Combines a sulfonyl chloride (-SO2Cl) and a formyl group on a thiophene ring.

- Reactivity : Sulfonyl chloride reacts with amines or alcohols to form sulfonamides/sulfonate esters. The formyl group participates in condensation reactions.

- Key Difference : The sulfonyl group enhances stability but reduces electrophilicity compared to acyl chlorides like this compound .

Trifluoromethanesulfonyl Chloride (CF3SO2Cl)

- Structure : Features a sulfonyl chloride with a strong electron-withdrawing trifluoromethyl group.

- Reactivity : Highly electrophilic due to the -SO2Cl group; used as a triflating agent. Lacks unsaturated conjugation, limiting its utility in Diels-Alder reactions compared to this compound .

Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C5H5ClO2 | Not reported | Not reported | Acyl chloride, α,β-unsaturated aldehyde |

| 3-Chloro propionyl chloride | C3H4Cl2O | 95–98 | 1.32 | Acyl chloride |

| Trifluoromethanesulfonyl chloride | CClF3O2S | 29–32 | 1.583 | Sulfonyl chloride |

| 5-Formylthiophene-3-sulfonyl chloride | C5H3ClO3S2 | Not reported | Not reported | Sulfonyl chloride, aldehyde |

*Properties inferred from analogous α,β-unsaturated acyl chlorides.

Q & A

Q. How do electronic effects of the formyl group influence this compound’s reactivity compared to non-formylated analogs?

- Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity at the acyl carbon, accelerating nucleophilic acyl substitutions. However, steric hindrance from the crotyl chain may reduce accessibility. Computational studies (DFT) can model charge distribution and predict regioselectivity in reactions with hindered nucleophiles .

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer : Unexpected peaks may arise from rotamers or impurities. Troubleshoot via:

- Variable-temperature NMR to assess dynamic effects.

- 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Comparative analysis with synthesized analogs or computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What computational approaches predict degradation pathways of this compound under storage conditions?

- Methodological Answer : Molecular dynamics simulations can model hydrolysis kinetics in humid environments. Density Functional Theory (DFT) calculates activation energies for decomposition intermediates (e.g., crotonic acid derivatives). Validate predictions with accelerated stability testing (40°C/75% RH) and HPLC monitoring .

Q. How does steric hindrance in this compound impact its utility in asymmetric catalysis?

- Methodological Answer : The crotyl group’s bulk may limit substrate access to the reactive acyl center. Strategies to enhance reactivity include:

- Using bulky ligands (e.g., BINOL) to create chiral environments.

- Modifying reaction media (ionic liquids) to stabilize transition states.

- Kinetic studies to compare turnover rates with less-hindered analogs .

Methodological Guidelines

- Experimental Design : Follow reproducibility standards by detailing reagent grades, instrumentation calibration, and statistical validation of results (e.g., triplicate runs for yield calculations) .

- Data Contradictions : Cross-validate conflicting spectral/analytical data using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .

- Safety Protocols : Store this compound under nitrogen at –20°C, and use PPE (glove boxes, fume hoods) to handle moisture-sensitive and corrosive properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.